![molecular formula C16H12F3NO2 B13888509 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol It is characterized by the presence of a benzoxazole ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-aminophenol with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the benzoxazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential antimicrobial and anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]methanol
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]propane
Comparison: Compared to its analogs, 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol is unique due to the presence of a hydroxyl group, which can participate in hydrogen bonding and enhance its solubility in aqueous environments. This feature makes it particularly useful in biological and medicinal applications .
Properties
Molecular Formula |
C16H12F3NO2 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
(1S)-2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1 |
InChI Key |
NHOGTCDKLUELSC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC(=CC=C3)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
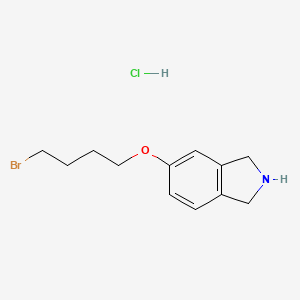
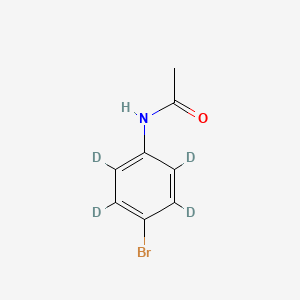
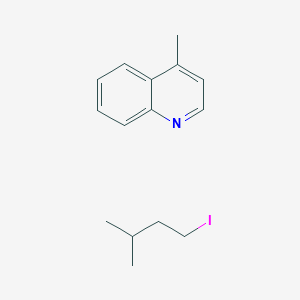
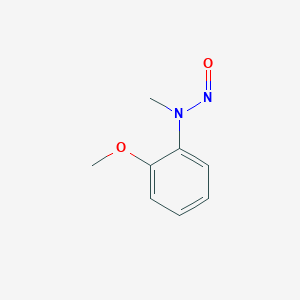
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
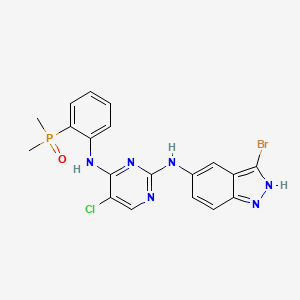
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)

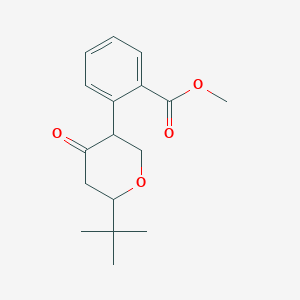
![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
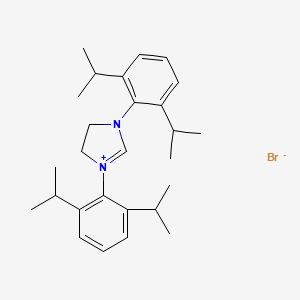
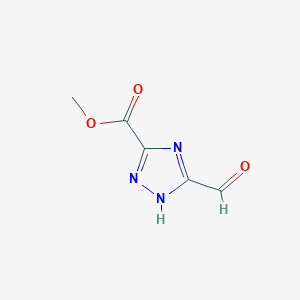
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
